molecular formula C17H16ClN3O B2790357 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol CAS No. 1018146-68-3

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol

Cat. No.: B2790357
CAS No.: 1018146-68-3
M. Wt: 313.79
InChI Key: BHSDCKNMWNTJKM-UHFFFAOYSA-N
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Description

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol is a synthetically designed quinazoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a quinazoline core, a 4-chlorophenyl substituent, and an ethanolamine side chain, a structural motif present in compounds with documented biological activity . Its molecular framework suggests potential as a key intermediate or active compound for investigating various disease pathways. Researchers can employ this compound across multiple domains, including cancer research , where quinazoline derivatives are often explored for their kinase inhibitory properties . It may also find application in cardiovascular and respiratory disease research , as related structures have been investigated for treating ischemic diseases and as bronchodilators . The presence of the (methyl)aminoethanol chain could facilitate interactions with enzymatic targets, potentially influencing mechanisms related to cell proliferation and signal transduction. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Proper handling and storage in accordance with laboratory safety guidelines are required to maintain the compound's stability and integrity for scientific investigation.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)quinazolin-2-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-21(10-11-22)17-19-15-5-3-2-4-14(15)16(20-17)12-6-8-13(18)9-7-12/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSDCKNMWNTJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol typically involves the reaction of 4-chlorophenylamine with 2-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Quinazoline Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol 4-chlorophenyl, methylaminoethanol Not reported Not reported Quinazoline, Cl, NHCH2CH2OH Target
2-[(2-Chloroquinazolin-4-yl)amino]ethanol (3a) 2-chloro, aminoethanol 189–192 >88 Quinazoline, Cl, NHCH2CH2OH
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine 4-bromophenyl, imidazole-propyl 165–167 95 Quinazoline, Br, imidazole
2-[[4-Chloro-6-(octylamino)-1,3,5-triazin-2-yl]amino]ethanol Chloro, octylamino, aminoethanol Not reported Not reported Triazine, Cl, NHCH2CH2OH
Ethanol,2-[[5-(4-chlorophenyl)-3-(trifluoromethyl)-2-furanyl]methylamino] 4-chlorophenyl, trifluoromethyl-furan, methylaminoethanol Not reported Not reported Furan, CF3, NHCH2CH2OH

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 4-chlorophenyl group at the quinazoline 4-position (vs. Bromine in ’s compound increases steric bulk and electronegativity compared to chlorine, which could improve binding affinity but reduce solubility .

Side Chain Modifications: The methylaminoethanol group in the target compound balances hydrophilicity and steric hindrance. In contrast, ’s imidazole-propyl side chain introduces hydrogen-bonding capability and ionic interactions, which may enhance target selectivity .

Pharmacological Implications

  • Target Binding: The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions with enzyme pockets, similar to trifluoromethyl-furan in , which is known to improve metabolic stability .
  • Biological Activity :
    • Imidazole-containing derivatives () could exhibit enhanced antimicrobial or kinase inhibitory activity due to metal-coordinating imidazole nitrogen atoms .

Biological Activity

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound exhibits significant potential as a therapeutic agent due to its ability to interact with various biological targets.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-[[4-(4-chlorophenyl)quinazolin-2-yl]-methylamino]ethanol
  • Molecular Formula : C17H16ClN3O
  • CAS Number : 1018146-68-3

The synthesis typically involves the reaction of 4-chlorophenylamine with 2-chloroquinazoline under basic conditions, utilizing sodium hydroxide or potassium carbonate as catalysts, followed by purification methods such as recrystallization or chromatography.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes, notably tyrosine kinases. These enzymes are crucial in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the compound can effectively induce apoptosis in cancer cells and potentially reduce tumor growth.

Anticancer Activity

Research indicates that 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines, including those associated with breast cancer and lung cancer. The compound's mechanism involves the disruption of signaling pathways that promote cell division and survival, leading to increased rates of apoptosis in malignant cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This dual action suggests potential therapeutic applications in treating inflammatory diseases alongside cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol, it is useful to compare it with other quinazoline derivatives:

Compound NameMechanism of ActionBiological Activity
ErlotinibEGFR Tyrosine Kinase InhibitorAnticancer
GefitinibEGFR Tyrosine Kinase InhibitorAnticancer
PrazosinAlpha-1 Adrenergic Receptor AntagonistAntihypertensive

While Erlotinib and Gefitinib primarily target the epidermal growth factor receptor (EGFR), 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol may have a broader spectrum of activity due to its interaction with multiple kinases.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : A study demonstrated that treatment with 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol resulted in a significant decrease in cell viability in several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific cell type.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the compound modulates key signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol?

The compound is typically synthesized via multi-step reactions involving quinazoline core formation and subsequent functionalization. A general approach includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with aminoguanidine to form the quinazoline backbone under reflux in ethanol with catalytic acetic acid (6–12 hours) .
  • Step 2 : N-methylation of the quinazoline intermediate using methyl iodide in the presence of a base (e.g., K2_2CO3_3) in DMF at 60–80°C for 4–6 hours .
  • Step 3 : Introduction of the ethanolamine moiety via nucleophilic substitution or reductive amination, often requiring anhydrous ethanol and controlled pH (7–9) to avoid side reactions .
    Critical parameters : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. Purity is monitored via TLC, and intermediates are characterized by 1^1H NMR .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Structural elucidation : 1^1H/13^{13}C NMR spectroscopy (e.g., confirming the quinazoline aromatic protons at δ 7.5–8.5 ppm and ethanolamine –OH at δ 1.5–2.5 ppm) .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection at 254 nm, achieving ≥95% purity .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., 180–220°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). For example, the quinazoline core may interact with ATP-binding pockets via π-π stacking .
  • QSAR studies : Correlate substituent electronic properties (Hammett constants) with experimental IC50_{50} values to prioritize derivatives for synthesis .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity, ensuring lead compounds meet Lipinski’s Rule of Five .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental replication : Standardize assays (e.g., enzyme inhibition using consistent substrate concentrations and buffer conditions) to minimize variability .
  • Meta-analysis : Compare datasets across studies, focusing on dose-response curves and control groups. For example, discrepancies in IC50_{50} values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
  • Mechanistic studies : Use CRISPR-edited cell models to isolate target-specific effects from off-pathway interactions .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or acetyl groups to the ethanolamine moiety, which hydrolyze in physiological conditions .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility and prolong half-life .
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to create stable polymorphs with improved dissolution rates .

Methodological Considerations

Q. How should researchers design dose-ranging studies for this compound in preclinical models?

  • Pharmacokinetic profiling : Conduct single-dose studies in rodents to determine Cmax_{max}, Tmax_{max}, and AUC. Adjust doses based on clearance rates (e.g., hepatic metabolism via CYP3A4) .
  • Toxicity thresholds : Use OECD guidelines for acute toxicity testing (e.g., LD50_{50} determination) and histopathological evaluation of liver/kidney tissues .

Q. What are the best practices for validating target engagement in cellular assays?

  • Biochemical assays : Measure direct binding via Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) .
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Negative controls : Include structurally related inactive analogs to rule out nonspecific effects .

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